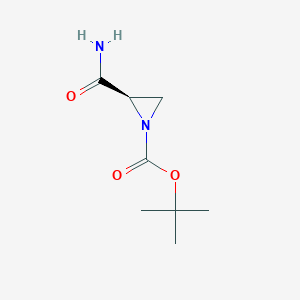

叔丁基(2R)-2-氨基甲酰环丙烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups (-C(CH3)3). This group is known for its steric bulk and its ability to stabilize positive charges in carbocations during reactions .

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s often used in chemical transformations due to its ability to stabilize positive charges in carbocations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a tert-butyl group would depend on the rest of the molecule. Tert-butyl groups are nonpolar, hydrophobic, and often improve the lipophilicity of compounds .科学研究应用

α-氨基酸的合成

(S)-叔丁基-N-叔丁氧羰基氨基 aziridine-2-羧酸及其衍生物已被合成并用于与铜“催化”格氏试剂反应,生成中等至良好收率的受保护的 α-氨基酸。这突出了其在合成氨基酸衍生物中的用途,氨基酸衍生物是肽和蛋白质合成中的基本单元 (Baldwin et al., 1996)。

Boc 保护胺的 Curtius 重排

该化合物已用于温和且高效的一锅 Curtius 重排中,证明了其在低温下以高收率合成叔丁基氨基甲酸酯中的作用。该过程与多种底物兼容,提供了一种获得受保护氨基酸的多功能方法 (Lebel & Leogane, 2005)。

喹喔啉衍生物合成

使用叔丁基氨基甲酸酯作为偶联试剂合成喹喔啉衍生物的简便方案展示了其在喹喔啉-3-羰基化合物高效制备中的应用。该方法利用无金属和碱的条件,表明其环境友好性以及在合成生物活性化合物中的适用性 (Xie et al., 2019)。

肽衍生物中的光谱性质

叔丁基氨基甲酸酯在合成阿扎谷氨酰胺氨基酸和肽衍生物中的应用强调了其在研究这些化合物光谱性质中的作用。该应用对于开发新材料和了解肽和蛋白质的性质至关重要 (Gray et al., 1991)。

亲核取代和自由基反应

源自叔丁基 (2R)-2-氨基甲酰基 aziridine-1-羧酸的叔丁基苯基偶氮羧酸酯是合成有机化学中的多功能构建模块,促进亲核取代和自由基反应。这突出了其通过各种化学反应修饰苯环的应用,有助于复杂有机分子的开发 (Jasch et al., 2012)。

作用机制

Target of Action

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is a complex organic compound. Compounds with a tert-butyl group have been known to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and others .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

The tert-butyl group has been associated with various biosynthetic and biodegradation pathways .

Result of Action

Compounds with a tert-butyl group are known for their stability against various nucleophiles and reducing agents .

Action Environment

The action, efficacy, and stability of Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate can be influenced by various environmental factors. For instance, the crowded structure of the tert-butyl group can affect its reactivity . Additionally, the use of certain solvents can influence the compound’s action .

安全和危害

The safety and hazards associated with a compound containing a tert-butyl group would depend on the specific compound. For example, tert-butanol, a common compound containing a tert-butyl group, is classified as a flammable liquid and vapor. It may cause respiratory irritation and serious eye irritation .

未来方向

属性

IUPAC Name |

tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-4-5(10)6(9)11/h5H,4H2,1-3H3,(H2,9,11)/t5-,10?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAHIMOZBKPMSG-UYBGKAFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843406.png)

![3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2843413.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)

![3-[(2-Fluorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2843418.png)

![1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2843419.png)

![N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide](/img/structure/B2843427.png)

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2843428.png)